molecular formula C13H20Cl2N2O B15353123 2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol

2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol

Cat. No.: B15353123
M. Wt: 291.21 g/mol
InChI Key: STVCZBVYTNQDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, dichlorophenyl group, and a 3-methylbutylamino group attached to an ethanol backbone.

Properties

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

2-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol

InChI

InChI=1S/C13H20Cl2N2O/c1-8(2)3-4-17-12(7-18)9-5-10(14)13(16)11(15)6-9/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3

InChI Key

STVCZBVYTNQDFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(CO)C1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol typically involves multiple steps, starting with the preparation of the dichlorophenyl compound. The amino group is introduced through a nitration reaction followed by reduction. The 3-methylbutylamino group is then attached via an amine coupling reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.

Biology: In biological research, 2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol is used to study protein interactions and enzyme activities. Its ability to bind to specific receptors makes it a useful tool in molecular biology.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to known bioactive compounds suggests it could be used in the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol exerts its effects involves binding to specific molecular targets. The amino group and dichlorophenyl group play crucial roles in interacting with enzymes and receptors, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol

  • 2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol

Uniqueness: 2-(4-Amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol stands out due to its specific structural features, which influence its reactivity and biological activity. Compared to its structural isomers, it may exhibit different binding affinities and biological effects.

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